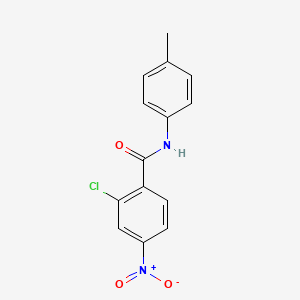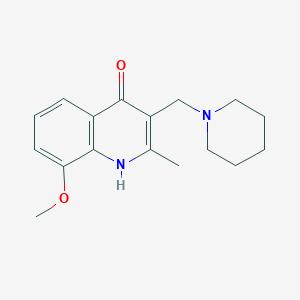
8-methoxy-2-methyl-3-(1-piperidinylmethyl)-4-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinolinol derivatives, including those similar to 8-methoxy-2-methyl-3-(1-piperidinylmethyl)-4-quinolinol, involves several key steps that can include the use of substituted piperazines, alternative heterocycles, and specific structural modifications to increase potency and reduce toxicity. For instance, Johnson and Werbel (1983) demonstrated the effectiveness of an 8-quinolinamine derivative against Leishmania donovani infections, highlighting the structural requirements for increased activity through modifications of the terminal piperazine moiety (Johnson & Werbel, 1983).
Molecular Structure Analysis
The molecular structure of quinolinol derivatives, including the 8-methoxy-2-methyl-3-(1-piperidinylmethyl)-4-quinolinol, can be elucidated through various spectroscopic methods. Studies like those conducted by Sarkar et al. (2021) involve spectral characterization techniques such as FTIR, NMR, and UV spectroscopy to confirm the structures of synthesized compounds (Sarkar et al., 2021).
Chemical Reactions and Properties
The chemical reactions and properties of quinolinol derivatives are diverse, with studies exploring their reactions under various conditions to synthesize new compounds or investigate their reactivity and interaction with different substances. For example, the study by Kolobielski (1966) on the synthesis of substituted 8-quinolinols presents methods for preparing derivatives through reactions such as alkylation and demethylation, offering insights into the compound's chemical behavior (Kolobielski, 1966).
Physical Properties Analysis
The physical properties of quinolinol derivatives, including their crystalline structure, melting points, and solubility, are crucial for understanding their stability, processability, and application potential. Studies like those by Sapochak et al. (2001) relate the chemical structure of methyl-substituted quinolinol derivatives to their photoluminescence, electroluminescence, and thermal properties, providing valuable information on the material properties essential for electroluminescence device performance (Sapochak et al., 2001).
Chemical Properties Analysis
The chemical properties of 8-methoxy-2-methyl-3-(1-piperidinylmethyl)-4-quinolinol and related compounds include their reactivity, the nature of their ligands in various forms, and their binding affinities. Investigations into these aspects can reveal the compound's potential as a ligand in metal complexes, its protonation behavior, and its interactions with other molecules. For instance, Jain et al. (1985) explored the nature of the 8-quinolinato ligand in forms such as 8-quinolinol and its derivatives, providing insights into its chelation behavior in organotin(IV) complexes (Jain et al., 1985).
Propiedades
IUPAC Name |
8-methoxy-2-methyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-14(11-19-9-4-3-5-10-19)17(20)13-7-6-8-15(21-2)16(13)18-12/h6-8H,3-5,9-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAHIXRRMRHBON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC=C2)OC)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

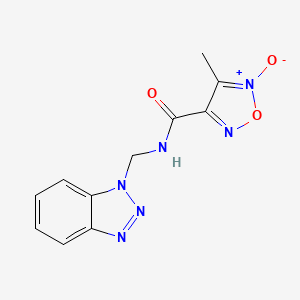
![2-cyclopentyl-N-({(2S,4S)-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-4-fluoropyrrolidin-2-yl}methyl)acetamide](/img/structure/B5594213.png)
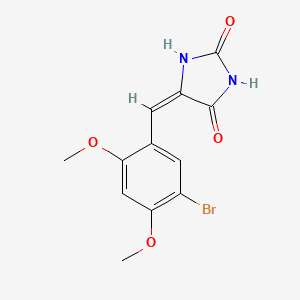

![3-{2-[3-(cyclopropylmethyl)-3-(hydroxymethyl)piperidin-1-yl]-2-oxoethyl}imidazolidine-2,4-dione](/img/structure/B5594232.png)
![2-{[3-(2-thienyl)acryloyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5594234.png)

![3-{[(3-{[(4-methoxyphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B5594267.png)
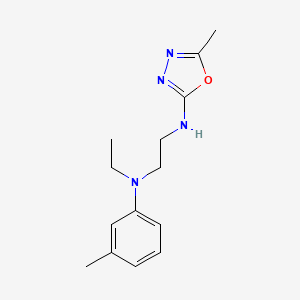
![N-(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5594296.png)
![4-[4-(4-butyryl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5594300.png)
![N-methyl-2-(1H-pyrazol-1-yl)-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}butanamide](/img/structure/B5594306.png)
